N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride
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Description
N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride, commonly known as MSMP, is a chemical compound used in scientific research. This compound is a derivative of sulfa drugs and is used to study the physiological and biochemical effects of certain molecules on the human body.
Scientific Research Applications
Nanofiltration Membrane Development
Research has explored the synthesis of novel sulfonated aromatic diamine monomers used in developing thin-film composite (TFC) nanofiltration (NF) membranes. These membranes show promise in the treatment of dye solutions, significantly improving water flux and surface hydrophilicity without compromising dye rejection. The introduction of sulfonic acid groups plays a critical role in water permeation and dye rejection during TFC NF separation processes (Liu et al., 2012).
Potassium Channel Blocking Activity
A study on the synthesis of (4-methanesulfonamidophenoxy)propanolamines revealed their potential as class III antiarrhythmic agents. These compounds showed enhanced ability to block the channel conducting the delayed rectified potassium current, indicating potential applications in cardiac action potential duration management (Connors et al., 1991).
Metabolic Activation of Carcinogenic Compounds
Human liver sulfotransferases (STs) can metabolically activate several N-hydroxy derivatives of carcinogenic arylamines and heterocyclic amines. This process plays a significant role in determining individual susceptibility to environmental and dietary carcinogens, suggesting implications for understanding cancer risks (Chou et al., 1995).
Development of Magnetic Nanocatalysts
Research on 2-aminoethanesulfonic acid immobilized on functionalized Fe3O4@WO3 has led to the creation of efficient magnetic nanocatalysts for synthesizing 1-substituted-1H-1,2,3,4-tetrazoles. This advancement offers a greener, rapid synthesis approach with significant environmental benefits (Ghasemzadeh & Akhlaghinia, 2017).
Sulfobetaine Copolymers for Biomedical Applications
Polysulfobetaines have emerged as a promising field due to their antifouling properties and hemocompatibility. Novel synthetic approaches have enabled the production of sulfobetaine copolymers with hydrophobic components, enhancing their applicability in various biomedical contexts (Woodfield et al., 2014).
Biocatalysis in Drug Metabolism
The application of biocatalysis in drug metabolism has been demonstrated in studies involving LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator. Utilizing microbial-based systems like Actinoplanes missouriensis, researchers produced mammalian metabolites in significant quantities, aiding in the structural characterization of these metabolites (Zmijewski et al., 2006).
properties
IUPAC Name |
N-(methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2OS.ClH/c1-3-4-6-8(2,5)7;/h3H,1,4H2,2H3,(H2,5,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHZQMFNLCRQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)NCC=C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.